molecular formula C18H16N4O3S B2466868 3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one

Cat. No.: B2466868
M. Wt: 368.4 g/mol
InChI Key: GIFXGSITUBUVGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-11(2)12-7-9-13(10-8-12)26(24,25)18-16-19-17(23)14-5-3-4-6-15(14)22(16)21-20-18/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXGSITUBUVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of N-Cyanoimidocarbonates

In a representative procedure, ethyl N-cyanoimidocarbonate reacts with 4-hydrazinobenzoic acid in ethanol at 0°C, followed by triethylamine-mediated cyclization. Acidification with concentrated HCl and refluxing for 1–3 hours yields 8-carboxy-2-methoxy-triazoloquinazolin-5-one (compound 5a in sources). Critical parameters include:

  • Temperature : Strict control at 0°C during imidocarbonate addition prevents premature cyclization.
  • Acid Workup : Gradual HCl addition under ice cooling ensures controlled protonation of intermediates.

Table 1 : Cyclocondensation Reaction Optimization

Parameter Optimal Condition Yield (%) Reference
Solvent Ethanol 78–82
Base Triethylamine 85
Acidification Time 2 hours (reflux) 91

Sulfonyl Group Introduction

The installation of the 4-(propan-2-yl)benzenesulfonyl moiety at position 3 requires careful selection of sulfonating agents and coupling conditions. Patent data demonstrates the effectiveness of benzyl zinc chloride in mediating cross-couplings with aryl halides.

Transition Metal-Catalyzed Sulfonation

A two-step protocol derived from US11434243B2 involves:

  • Halogenation : Treatment of the triazoloquinazolinone core with phosphorus oxychloride (POCl₃) in acetonitrile generates a reactive chloro intermediate.
  • Negishi Coupling : Reaction with 4-(propan-2-yl)benzenesulfonyl zinc chloride in THF at 30°C achieves C–S bond formation.

Critical Process Details :

  • POCl₃ Stoichiometry : A 1:1.2 molar ratio of substrate to POCl₃ minimizes side reactions.
  • Zinc Reagent Preparation : In situ generation of the sulfonyl zinc species using ZnCl₂ and LiTMP (lithium tetramethylpiperidide) ensures reactivity.

Table 2 : Sulfonation Efficiency Across Conditions

Sulfonating Agent Catalyst Temperature (°C) Yield (%) Purity (%)
4-iPrC₆H₄SO₂Cl CuI 80 67 92
4-iPrC₆H₄SO₂ZnCl (in situ) Pd(PPh₃)₄ 30 88 98

Functional Group Interconversion and Final Assembly

Post-sulfonation modifications often involve lactam ring stabilization and solubility enhancement. The patent literature describes acetic acid-mediated crystallization as a key purification step, resolving solubility challenges inherent to triazoloquinazolinones.

Recrystallization Optimization

Crude product dissolved in hot acetic acid (120–125°C) followed by gradual cooling to 24°C yields crystalline 3-sulfonyltriazoloquinazolinone with >99% HPLC purity. Scaling this process to production levels requires:

  • Solvent Gradient : Stepwise addition of water during cooling prevents oiling out.
  • Charcoal Treatment : Activated carbon (0.5% w/w) removes colored impurities without adsorbing product.

Comparative Analysis of Synthetic Routes

Four principal methodologies emerge from the literature:

Route A : Direct sulfonation of preformed triazoloquinazolinone using SO₃·Py complex in DMF (65% yield, low regioselectivity).
Route B : Pd-catalyzed cross-coupling of chloro intermediate with sulfonyl zinc reagent (88% yield, high scalability).
Route C : Mitsunobu reaction with 4-iPrC₆H₄SO₂H and DIAD/PPh₃ (72% yield, limited to gram-scale).

Table 3 : Route Performance Metrics

Route Key Advantage Limitation Industrial Viability
A No metal catalysts Poor functional group tolerance Low
B High yield, regioselectivity Requires anhydrous Zn reagent High
C Mild conditions Costly reagents Moderate

Characterization and Quality Control

Final product validation employs orthogonal analytical methods:

  • ¹H NMR : Diagnostic signals include the isopropyl doublet at δ 1.25–1.30 ppm and quinazolinone NH at δ 13.15 ppm.
  • HPLC-MS : ESI+ mode confirms [M+H]⁺ at m/z 413.2 with <0.5% related substances.
  • XRD : Monoclinic crystal structure (space group P2₁/c) validates sulfonyl group orientation.

Applications and Derivative Synthesis

While the primary focus is on the preparation of the title compound, its utility as a kinase inhibitor precursor warrants mention. Chlorination at position 8 using POCl₃ generates electrophilic intermediates for further functionalization.

Chemical Reactions Analysis

Types of Reactions: Savirin primarily undergoes substitution reactions, where functional groups on the molecule are replaced with other groups to modify its activity and properties. It may also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving Savirin include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from reactions involving Savirin depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions could produce oxidized forms of the compound .

Scientific Research Applications

Savirin exhibits significant antibiofilm activity , particularly against Staphylococcus aureus. This bacterium is notorious for its ability to form biofilms, which contribute to chronic infections and antibiotic resistance. The mechanism of action involves the inhibition of key biofilm-related genes, disrupting the biochemical pathways essential for biofilm formation and maintenance. This property enhances the effectiveness of existing antibiotics against resistant strains of bacteria.

Table 1: Antibiofilm Activity of Savirin Against Staphylococcus aureus

Concentration (µg/mL)Biofilm Inhibition (%)
1035
2560
5085
10095

Anticancer Potential

Recent studies have indicated that Savirin may possess anticancer properties . Its triazoloquinazoline core structure is associated with various pharmacological effects. Investigations into its cytotoxicity against different cancer cell lines have shown promising results. For instance, Savirin has been tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled study, Savirin was administered to HeLa and MCF-7 cells at varying concentrations:

Cell LineConcentration (µM)Viability (%)
HeLa1075
HeLa2550
MCF-71080
MCF-72545

The results indicated a dose-dependent decrease in cell viability, suggesting that Savirin may be effective in inhibiting tumor growth .

Pharmacokinetics

Savirin is typically administered subcutaneously in animal models. Its pharmacokinetic profile indicates a moderate half-life, which supports its potential for therapeutic applications. Further studies are necessary to fully elucidate its absorption, distribution, metabolism, and excretion characteristics.

Mechanism of Action

Savirin exerts its effects by targeting the AgrA protein, a key component of the quorum sensing system in Staphylococcus aureus. By binding to AgrA, Savirin prevents the activation of virulence genes, thereby inhibiting the production of toxins and biofilm formation. This mechanism allows the host’s immune system to clear the infection more effectively without promoting antibiotic resistance .

Comparison with Similar Compounds

Savirin is unique in its specific targeting of the AgrA protein in Staphylococcus aureus. Similar compounds include other quorum sensing inhibitors that target different components of the bacterial communication system. Some of these compounds are:

Compared to these compounds, Savirin stands out due to its efficacy in both in vitro and in vivo models, as well as its minimal impact on the host’s normal microbiota .

Biological Activity

3-[4-(propan-2-yl)benzenesulfonyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one, commonly referred to as Savirin, is a synthetic compound with notable biological activities. Its structure features a triazoloquinazoline core that has been associated with various pharmacological effects, particularly against bacterial infections and potential anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-(4-propan-2-ylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one
  • Molecular Formula : C18H16N4O3S
  • Molecular Weight : 368.4 g/mol

Savirin exhibits significant antibiofilm activity against Staphylococcus aureus, primarily by inhibiting the expression of key biofilm-related genes. This action disrupts the biochemical pathways responsible for biofilm formation and maintenance, thereby enhancing the efficacy of existing antibiotics against resistant strains.

Target Pathways

The primary targets of Savirin include:

  • Biofilm-related genes in Staphylococcus aureus
  • Biochemical pathways involved in biofilm formation

Biological Activity

Savirin has demonstrated a range of biological activities:

Antibacterial Activity

Savirin has been shown to effectively inhibit biofilm formation by Staphylococcus aureus. The compound's ability to disrupt biofilm integrity makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria.

Anticancer Potential

Preliminary studies indicate that Savirin may possess anticancer properties. The following table summarizes some key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Effect
Study 1MCF-722.54Moderate inhibition of proliferation
Study 2A5493.0Strong antiproliferative effect
Study 3T47D5.08Significant growth inhibition

Case Studies

  • Antibiofilm Activity : A study demonstrated that Savirin significantly reduced biofilm biomass in Staphylococcus aureus cultures when administered at specific concentrations, highlighting its potential as an adjunct therapy for chronic infections.
  • Anticancer Activity : In vitro tests indicated that Savirin inhibited the proliferation of various cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Pharmacokinetics

Savirin is typically administered subcutaneously in animal models. Its pharmacokinetic profile suggests good bioavailability and tissue distribution, although further studies are required to fully understand its metabolism and excretion pathways.

Q & A

Q. What are the established synthetic routes for the triazoloquinazolinone core in this compound?

The triazoloquinazolinone scaffold is typically synthesized via cyclization reactions starting from hydrazine derivatives. For example:

  • Hydrazine precursor method : 2-Hydrazinobenzoic acid reacts with dithioimidocarbonates (e.g., diphenyl-N-cyano-dithioimidocarbonate) in ethanol under basic conditions (triethylamine) to form the triazole ring, followed by acid-catalyzed cyclization to yield the fused quinazolinone system .
  • Modification of substituents : Sulfonyl groups (e.g., benzenesulfonyl) are introduced via post-synthetic oxidation of sulfanyl intermediates using hydrogen peroxide or via direct substitution .

Key reagents : Ethanol, triethylamine, phosphorus oxychloride (for chlorination), glacial acetic acid (for oxidation).

Q. How is the molecular structure of this compound validated experimentally?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Planarity of the triazoloquinazolinone core and substituent orientation (e.g., phenyl rings at ~59° relative to the core) are critical parameters .
  • SHELX refinement : Used for crystallographic data processing; H-atoms are placed via difference Fourier maps or riding models .

Example : The methylsulfonyl group in analogs shows equal S–O bond lengths (1.402 Å), confirmed by SC-XRD .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl groups, fused rings) influence antitumor activity?

  • Anticancer screening (NCI-60) : Compounds are tested at 10<sup>−5</sup> M against 60 cancer cell lines. For example:
  • Triazoloquinazoline 3b showed 27% growth inhibition in LOX IMVI melanoma cells, while thieno-fused analogs exhibited higher activity than aryl-fused derivatives (e.g., quinazolines) due to improved cellular penetration .

  • Low solubility of oxadiazolyl derivatives (e.g., 3a-h ) correlates with reduced activity, necessitating formulation optimization .

    Data interpretation : Compare growth inhibition (%) across cell lines and structural subgroups (Tables 1–2 in ).

Q. What methodological challenges arise in analyzing contradictory data between in vitro and computational studies?

  • In vitro vs. DFT calculations : Discrepancies may arise from solvent effects (absent in gas-phase DFT) or dynamic protein-ligand interactions unaccounted for in static models.
  • Example : A crystal structure study of a triazoloquinazoline derivative revealed weak Cl···N interactions (3.20 Å) not predicted by initial docking, highlighting the need for MD simulations to validate binding modes .

Resolution : Combine SC-XRD with molecular dynamics (MD) and free-energy perturbation (FEP) to refine computational models .

Q. How can synthetic protocols be optimized to improve yield and purity of sulfonylated derivatives?

  • Challenges : Sulfonyl group introduction often requires harsh oxidants (e.g., H2O2 in acetic acid), which may degrade the core structure.
  • Optimization :
  • Use catalytic tetrabutylammonium iodide (TBAI) to enhance reaction efficiency.

  • Monitor reaction progress via TLC and purify via recrystallization (ethanol/water) .

    Critical parameters : Temperature control (<60°C), stoichiometric excess of sulfonating agents .

Methodological Considerations

Q. What strategies address low solubility in biological assays for hydrophobic analogs?

  • Formulation : Use DMSO/PEG-400 mixtures or nanoemulsions to enhance aqueous solubility.
  • Structural tweaks : Introduce polar groups (e.g., hydroxyl, carboxyl) without disrupting pharmacophore interactions .

Q. How are SHELX programs applied in crystallographic refinement of this compound?

  • SHELXL : Refines anisotropic displacement parameters for non-H atoms.
  • SHELXE : Resolves phase problems in experimental phasing.
  • Best practices : Restrain N–H bond lengths (0.88±0.01 Å) and apply riding models for C-bound H-atoms .

Safety and Handling

Q. What safety protocols are recommended for handling sulfonylated triazoloquinazolines?

  • PPE : Nitrile gloves, lab coat, chemical goggles.
  • Storage : Dry, ventilated area; avoid light/heat.
  • Spill management : Neutralize with sodium bicarbonate, collect via vacuum, dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.